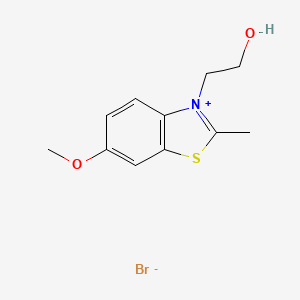
Benzothiazolium, 3-(2-hydroxyethyl)-6-methoxy-2-methyl-, bromide
Cat. No. B8481497
M. Wt: 304.21 g/mol
InChI Key: YISSRLOWMOZAKJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US06368864B1
Procedure details


A solution of 6-methoxy-2-methylbenzothiazole (1.82 g) and 2-bromoethanol (8.8 g) was stirred and heated in an oil bath at 120° C. for 74 hours. After cooling the reaction mixture to room temperature, adding ethyl acetate (25 ml) and stirring for 1 hour, the solid was filtered and collected. The solid was then dissolved in methanol (50 ml) and charcoal (0.5 g) was added. The charcoal was removed by passing through a pad of Celite. The solution was then concentrated to a small volume and triturated with ethyl acetate (100 ml). The solid was collected, washed with ethyl acetate (2×30 ml) and dried in an oven under high vacuum at 50° C. overnight to obtain 0.9 g (30%) of 4c.



Name
Yield
30%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]2[N:7]=[C:8]([CH3:10])[S:9][C:5]=2[CH:4]=1.[Br:13][CH2:14][CH2:15][OH:16]>C(OCC)(=O)C>[Br-:13].[OH:16][CH2:15][CH2:14][N+:7]1[C:6]2[CH:11]=[CH:12][C:3]([O:2][CH3:1])=[CH:4][C:5]=2[S:9][C:8]=1[CH3:10] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.82 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC2=C(N=C(S2)C)C=C1
|
|
Name
|
|
|
Quantity
|
8.8 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCO
|
Step Two
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the reaction mixture to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
collected
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The solid was then dissolved in methanol (50 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
charcoal (0.5 g) was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The charcoal was removed
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was then concentrated to a small volume
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
triturated with ethyl acetate (100 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethyl acetate (2×30 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in an oven under high vacuum at 50° C. overnight
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Br-].OCC[N+]1=C(SC2=C1C=CC(=C2)OC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.9 g | |
| YIELD: PERCENTYIELD | 30% | |
| YIELD: CALCULATEDPERCENTYIELD | 29.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
